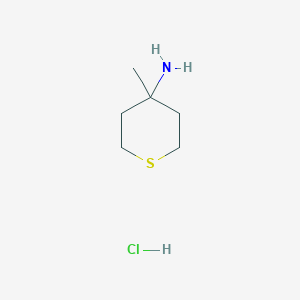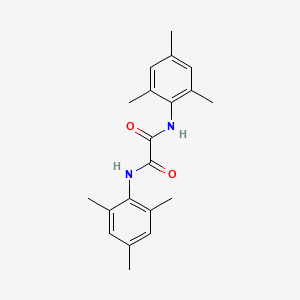
Cimicifugoside H2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cimicifugoside H2 is a phytochemical compound isolated from the rhizomes of the Cimicifuga foetida plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology. This compound is known for its ability to inhibit specific proteins involved in cancer progression, making it a promising candidate for further research and development .
準備方法
Synthetic Routes and Reaction Conditions
Cimicifugoside H2 can be synthesized through a series of chemical reactions involving the extraction of phytochemicals from the Cimicifuga foetida plant. The process typically involves the following steps:
Extraction: The rhizomes of the Cimicifuga foetida plant are harvested and dried. The dried rhizomes are then ground into a fine powder.
Solvent Extraction: The powdered rhizomes are subjected to solvent extraction using solvents such as ethanol or methanol. This process helps in isolating the desired phytochemicals.
Purification: The extracted solution is purified using techniques such as column chromatography to isolate this compound.
Crystallization: The purified compound is then crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques, such as supercritical fluid extraction and high-performance liquid chromatography, are employed to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Cimicifugoside H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学的研究の応用
Cimicifugoside H2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phytochemical extraction and purification techniques.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific proteins involved in cancer progression.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Cimicifugoside H2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, inflammation, and survival. The compound interacts with the activation loop of IκB kinase alpha, stabilizing the protein through hydrogen bonds and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Fukinolic Acid: Another phytochemical isolated from the Cimicifuga foetida plant, known for its anti-inflammatory properties.
Cimicifugic Acids: A group of compounds with similar chemical structures and biological activities.
Uniqueness of Cimicifugoside H2
This compound is unique due to its high affinity for the activation loop of IκB kinase alpha, making it a potent inhibitor of this protein. This specificity sets it apart from other similar compounds, which may have broader or less targeted effects .
特性
IUPAC Name |
15-(5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYLGIAMKNXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



